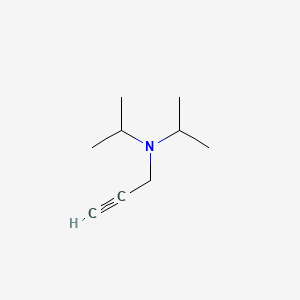

Diisopropylpropargylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-6-7-10(8(2)3)9(4)5/h1,8-9H,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLRZHQRINOOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283911 | |

| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-87-1 | |

| Record name | 2-Propynylamine,N-diisopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)bis(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diisopropylpropargylamine and Its Molecular Architectures

Direct Synthesis Pathways to Diisopropylpropargylamine

The direct formation of this compound primarily relies on the alkylation of diisopropylamine (B44863) with a propargyl electrophile.

Amine Alkylation Routes

The most common and straightforward method for the synthesis of N,N-diisopropylpropargylamine is the direct N-alkylation of diisopropylamine with a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a nucleophilic substitution where the secondary amine acts as the nucleophile, displacing the halide from the propargyl group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. Common bases include potassium carbonate or triethylamine (B128534). The general reaction scheme is as follows:

Reactants: Diisopropylamine, Propargyl Bromide

Base: Potassium Carbonate

Solvent: Acetonitrile

Product: N,N-Diisopropylpropargylamine

This method is widely employed due to its simplicity and the ready availability of the starting materials.

Alternative Synthetic Routes

Beyond direct alkylation, alternative strategies for the synthesis of propargylamines, including this compound, have been developed. One notable approach is the three-component coupling reaction, often referred to as A³ coupling (Aldehyde-Alkyne-Amine). In this reaction, an aldehyde, a terminal alkyne, and an amine are coupled together in the presence of a catalyst. For the synthesis of this compound via this route, formaldehyde (B43269) could be used as the aldehyde component, acetylene (B1199291) as the alkyne, and diisopropylamine as the amine.

These multicomponent reactions are highly atom-economical and can be catalyzed by various transition metals, with copper and gold complexes being particularly effective. organic-chemistry.org The reaction conditions are generally mild, and this method offers a convergent approach to a wide range of propargylamines. researchgate.net

Derivatization Strategies for this compound

The terminal alkyne functionality of this compound serves as a versatile handle for further molecular elaboration through various carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemeurope.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org N,N-diisopropylpropargylamine can readily participate as the alkyne component in this reaction.

The general conditions for a Sonogashira coupling involving an N,N-disubstituted propargylamine (B41283) are outlined in the table below. nrochemistry.com A notable advancement is the development of copper- and amine-free Sonogashira reactions, which offer a more environmentally benign and sometimes more efficient pathway. researchgate.net In a specific study, a variety of aryl bromides were successfully coupled with an N,N-disubstituted propargylamine using a palladium catalyst and a phosphine (B1218219) ligand in THF. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | Aryl Bromide |

| Alkyne | N,N-Disubstituted Propargylamine |

| Catalyst | Palladium Complex (e.g., Pd(PPh₃)₂Cl₂) |

| Co-catalyst | Copper(I) Iodide (in traditional Sonogashira) |

| Base | Amine (e.g., Diisopropylamine, Triethylamine) or Inorganic Base (e.g., K₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or Amine solvent |

| Temperature | Room Temperature to Reflux |

The reaction tolerates a wide range of functional groups on the aryl halide, making it a highly versatile tool for the synthesis of complex aryl-alkyne structures. The reactivity of the aryl halides generally follows the order: I > Br > Cl. nrochemistry.com

The Castro-Stephens coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne and a copper(I) halide. wikipedia.org This reaction predates the Sonogashira coupling and is typically carried out in a solvent such as pyridine (B92270) at elevated temperatures. alfa-chemistry.com

To utilize N,N-diisopropylpropargylamine in a Castro-Stephens coupling, it would first be converted to its corresponding copper(I) acetylide by reaction with a copper(I) salt, such as copper(I) iodide. This pre-formed copper acetylide is then reacted with an aryl halide.

Table 2: General Parameters for Castro-Stephens Coupling

| Parameter | Description |

| Reactant 1 | Copper(I) acetylide of N,N-Diisopropylpropargylamine |

| Reactant 2 | Aryl Halide (typically Iodide or Bromide) |

| Solvent | Pyridine or Dimethylformamide (DMF) |

| Temperature | Elevated temperatures (reflux) |

While the Sonogashira coupling has largely superseded the Castro-Stephens reaction due to its milder reaction conditions and broader applicability, the Castro-Stephens coupling remains a useful method, particularly in specific synthetic contexts. wikipedia.org

Crabbé Reaction for Allenyl Amine Synthesis

The Crabbé reaction is a significant transformation in organic synthesis that facilitates the conversion of a terminal alkyne and an aldehyde into an allene (B1206475). This reaction is conducted in the presence of a secondary amine and a soft Lewis acid catalyst. organic-chemistry.org The original protocol, discovered by Pierre Crabbé in 1979, specifically utilized diisopropylamine as the base and copper(I) bromide as the catalyst for the one-carbon homologation of a terminal alkyne using formaldehyde. organic-chemistry.orgchim.it The structure of this compound contains the core diisopropylamino group, which is fundamental to the mechanism of the Crabbé reaction.

The reaction mechanism is understood to proceed through two main stages. organic-chemistry.org Initially, a Mannich-like condensation occurs between the terminal alkyne, formaldehyde, and diisopropylamine. This step, often referred to as an A³ coupling (Aldehyde-Alkyne-Amine), forms a propargyl amine intermediate. organic-chemistry.org This intermediate can be isolated or generated in situ. beilstein-journals.org

In the subsequent and critical step, the propargyl amine undergoes a retro-imino-ene type reaction. organic-chemistry.org During this process, the diisopropylamine moiety serves multiple roles: it acts as a Brønsted base, a ligand for the copper ion, an activator for the carbonyl group via iminium ion formation, and, crucially, as a two-electron reductant. chim.it A hydride (H⁻) is transferred from one of the isopropyl groups of the amine to the alkyne, which is coordinated to the copper catalyst. mdpi.com This intramolecular redox process leads to the formation of the allene product and an imine as the oxidized byproduct of the secondary amine. organic-chemistry.orgmdpi.com Deuterium labeling studies have provided support for this proposed mechanism. nih.gov

The choice of diisopropylamine is critical for the success of the original reaction, as it provides the necessary steric and electronic environment for the hydride transfer to occur efficiently. chim.it While later modifications by researchers like Shengming Ma have expanded the scope to include other aldehydes and amines, the foundational role of the diisopropylamino group, as present in this compound, highlights its importance in this class of allene synthesis. organic-chemistry.orgbeilstein-journals.org

Heck Coupling Reactions Involving this compound

The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. ust.hknih.gov This reaction is instrumental in creating substituted alkenes with high stereoselectivity. ust.hk While direct examples involving this compound as a substrate in Heck couplings are not extensively documented in seminal literature, the reactivity of the propargyl moiety allows for its participation in related palladium-catalyzed cross-coupling reactions.

The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl or vinyl halide to a palladium(0) complex. nih.gov This is followed by the migratory insertion of an alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and subsequent reductive elimination to regenerate the active Pd(0) catalyst. combichemistry.com

In the context of this compound, the terminal alkyne group could potentially undergo reactions analogous to the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides. However, for a Heck-type reaction, the focus would be on the reactivity of the alkene that could be formed from the propargylamine. For instance, an intramolecular Heck reaction could be envisioned if the this compound scaffold is attached to an aryl halide. The intramolecular Mizoroki-Heck reaction is a powerful method for constructing heterocyclic and carbocyclic systems. nih.gov This process can be highly diastereoselective and has been developed into enantioselective variants through the use of chiral ligands. nih.gov

A representative intramolecular Heck reaction involving a propargylamine derivative is shown in the table below, illustrating the formation of a nitrogen-containing heterocycle.

| Reactant | Catalyst System | Product | Reaction Type |

|---|---|---|---|

| N-(2-bromophenyl)-N-(prop-2-yn-1-yl)amine derivative | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Dihydroquinoline derivative | Intramolecular Heck Reaction / Cyclization |

This type of cyclization demonstrates the utility of the propargylamine framework in constructing complex molecular architectures via palladium-catalyzed C-C bond formation, a core principle of the Heck reaction. nih.gov

Heterocyclic Ring Formation

Propargylamines, including this compound, are exceptionally versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netrsc.org Their utility stems from the presence of multiple reactive sites—the alkyne and the amine—which can participate in various cyclization, cycloaddition, and cascade reactions. mdpi.comresearchgate.net

The transformation of propargylamines can lead to the formation of numerous important heterocyclic scaffolds found in natural products, pharmaceuticals, and biologically active molecules. researchgate.netacs.org Depending on the reaction conditions and co-reactants, propargylamines can be converted into heterocycles such as:

Pyrroles and Pyrrolidines acs.org

Pyridines and Dihydropyridines acs.org

Quinolines researchgate.net

Oxazoles and Oxazolidines mdpi.comacs.org

Imidazoles iranarze.ir

Pyrazines and Pyrazoles acs.org

Thiazoles and Thiazolidines acs.org

These syntheses can be promoted by various catalysts, including transition metals (e.g., palladium, gold, silver, copper) or can proceed under metal-free conditions. mdpi.comresearchgate.net For example, palladium-catalyzed cyclization of propargylamines can yield functionalized quinolines with high atom economy. researchgate.net Similarly, metal-free cyclization of N-propargylamides using reagents like (diacetoxyiodo)benzene (B116549) can produce oxazoles. mdpi.com

The following table summarizes some of the heterocyclic systems that can be synthesized from propargylamine precursors.

| Propargylamine Derivative | Reaction Type | Resulting Heterocycle | Typical Catalyst/Reagent |

|---|---|---|---|

| N-Propargylamides | 5-exo-dig Cyclization | Oxazoles | (Diacetoxyiodo)benzene (PIDA) / LiI |

| N-Aryl Propargylamines | Palladium-Catalyzed Cyclization | Quinolines | Palladium complexes |

| Propargylamines | Base-Promoted Isomerization/Cyclization | 1-Azadienes | Base (e.g., K₂CO₃) |

| Propargylamines | Tandem C-H Activation/Coupling/Cyclization | Substituted Pyridines | Copper Chloride |

The ability to readily access such a diverse range of heterocyclic structures underscores the importance of this compound and related compounds as key intermediates in synthetic and medicinal chemistry. researchgate.net

Solid-Phase Synthesis Applications of Propargylic Amine Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient production of compound libraries, simplifying purification by immobilizing the growing molecule on an insoluble resin support. researchgate.net Propargylic amine scaffolds, including this compound, are valuable components in SPOS for generating nitrogen-containing heterocycles and other complex molecules.

By anchoring this compound to a solid support, it can be used as a versatile building block in multi-step reaction sequences. The key advantage is that excess reagents and soluble byproducts from each step can be removed by simple filtration and washing, eliminating the need for complex chromatographic purification until the final product is cleaved from the resin. researchgate.net

A polymer-bound this compound could be prepared by attaching a suitable derivative to a functionalized resin. Once immobilized, the propargylamine scaffold can participate in various sequential reactions. For instance, the terminal alkyne can be used in a three-component A³ coupling reaction with an aldehyde and another amine introduced in the solution phase. Subsequently, the newly formed molecule, still attached to the resin, could undergo an intramolecular cyclization to form a heterocyclic ring system. This strategy allows for the rapid construction of diverse molecular libraries by varying the components added in each step.

The success of any solid-phase synthesis relies heavily on the choice of an appropriate linker and a compatible resin.

Linker Strategies: The linker is the chemical moiety that connects the this compound molecule to the solid support. For attaching an amine functionality, several strategies can be employed:

Carbamate (B1207046) Linkers: An amino acid or amine can be attached to a hydroxymethyl polystyrene resin via a carbamate linkage.

Traceless Linkers: These linkers are designed to be cleaved from the final product without leaving any residual functionality. Silicon-based linkers, for example, can be cleaved via protodesilylation, leaving a hydrogen atom where the resin was attached. iranarze.ir

Safety-Catch Linkers: These linkers are stable to the reaction conditions but can be "activated" by a specific chemical transformation, allowing for cleavage under conditions that were previously benign. Sulfonamide-based linkers are a classic example. mdpi.com

Resin Compatibility: The solid support must be chemically inert to the reaction conditions and physically stable. It also needs to swell appropriately in the chosen solvents to ensure that the reactive sites are accessible.

Polystyrene (PS) Resins: Cross-linked polystyrene is a common and inexpensive support. It swells well in many organic solvents like dichloromethane (B109758) and dimethylformamide but is hydrophobic and less compatible with polar or aqueous media. researchgate.net

TentaGel and PEG Resins: These are polystyrene resins grafted with polyethylene (B3416737) glycol (PEG). The PEG chains impart hydrophilicity, making them compatible with a broader range of solvents, including polar ones. researchgate.net

Wang and Rink Amide Resins: These are pre-functionalized resins commonly used in peptide synthesis but are also applicable to general organic synthesis. Rink amide resins, for example, are designed to release the final product as a C-terminal amide upon cleavage with acid.

The choice of resin and linker must be tailored to the specific reaction sequence planned for the polymer-bound this compound to ensure stability during synthesis and efficient cleavage of the final product.

| Resin Type | Key Characteristics | Typical Solvents | Common Applications |

|---|---|---|---|

| Polystyrene (PS) | Hydrophobic, good swelling in non-polar solvents, inexpensive. | DCM, THF, Toluene | General solid-phase organic synthesis. |

| PEG-grafted PS (e.g., TentaGel) | Amphiphilic, compatible with both organic and polar solvents. researchgate.net | DCM, DMF, Water | Peptide synthesis, reactions in aqueous media. |

| Wang Resin | Acid-labile linker for attaching carboxylic acids. | DMF, DCM | Synthesis of acids, esters, and alcohols. |

| Rink Amide Resin | Acid-labile linker for releasing products as amides. | DMF, NMP | Synthesis of peptide amides and primary amines. |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of propargylamines, including this compound, has been a major focus for the application of these principles, particularly through the development of efficient and environmentally benign A³ coupling reactions.

Key green chemistry strategies in this context include:

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution in the chemical industry. nih.gov Numerous protocols for the A³ coupling have been developed that proceed efficiently at elevated temperatures without any solvent.

Use of Recyclable Catalysts: Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture by filtration and reused multiple times, reducing both cost and metal waste. iranarze.ir Catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive as they can be recovered using an external magnet.

Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate the rate of A³ coupling reactions, often leading to higher yields in much shorter reaction times compared to conventional heating. acs.org

Atom Economy: The A³ coupling is an example of a multicomponent reaction, which is inherently atom-economical. It combines three starting materials (an aldehyde, an alkyne, and an amine) in a single step to form a more complex product, with water being the only byproduct.

The table below summarizes various green catalytic systems developed for the synthesis of propargylamines.

| Catalyst System | Reaction Conditions | Key Green Features | Reference |

|---|---|---|---|

| Copper(I) Iodide on Amberlyst A-21 | Solvent-free | Heterogeneous, recyclable polymer-supported catalyst. | |

| Magnetic Nanoparticle-Supported Silver (AgMNPs) | Mild conditions, solvent-free | Easily recoverable with a magnet, reusable for 10+ cycles. | |

| ZnO Nanoparticles | Solvent-free, 90 °C | Inexpensive, reusable catalyst (up to 10 runs). | nih.gov |

| Cu/C₃N₄ Composite | Solvent-free or Toluene | Heterogeneous, recyclable (5+ cycles), base-free conditions. | |

| Gold Bromide (AuBr₃) | Solvent-free, 60 °C | Efficient catalysis for forming quaternary carbon centers. | |

| None (Microwave-assisted) | Solvent-free, Microwave | Rapid, high-yield, environmentally benign conditions. |

These advancements demonstrate a significant shift towards more sustainable and efficient methods for the production of this compound and other valuable propargylamine derivatives.

Mechanistic Investigations of Diisopropylpropargylamine S Reactivity in Organic Transformations

Diisopropylpropargylamine as a Sterically Hindered Organic Base

The significant steric bulk imposed by the two isopropyl groups on the nitrogen atom is a defining characteristic of this compound. This steric hindrance dramatically reduces its nucleophilicity, preventing the nitrogen's lone pair of electrons from readily attacking electrophilic centers. Consequently, it functions primarily as a Brønsted-Lowry base, selectively abstracting protons. This behavior is analogous to other well-known hindered amine bases such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).

Proton Scavenging Mechanisms in Catalytic Cycles

In many transition-metal-catalyzed reactions, particularly those involving palladium, the generation of a proton (H⁺) occurs during the catalytic cycle. This liberated acid can interfere with the catalyst's activity or promote undesired side reactions. Sterically hindered amines like this compound are employed as "proton scavengers" to neutralize this acid.

For instance, in palladium-catalyzed cross-coupling reactions such as the Heck or Sonogashira reactions, a base is essential for regenerating the active Pd(0) catalyst from the Pd(II) intermediate formed after the reductive elimination step. The base abstracts a proton, facilitating the elimination of HX (where X is a halide) from the palladium complex. The bulky nature of this compound is advantageous as it prevents coordination to the palladium center, which could otherwise poison the catalyst. Sterically hindered amines have been shown to be effective bases in copper-free Sonogashira couplings, achieving high product yields rapidly. nih.govacs.org

The general mechanism for its role as a proton scavenger in a typical Pd(0)/Pd(II) cycle is outlined below:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X).

Intermediate Formation: A Pd(II) intermediate is formed.

Reductive Elimination: The desired product is formed, releasing Pd(II) and H-X.

Proton Scavenging: this compound abstracts the proton from H-X, forming a diisopropylpropargylammonium salt ([iPr₂NHCH₂C≡CH]⁺X⁻).

Catalyst Regeneration: The removal of the proton facilitates the reduction of Pd(II) back to the active Pd(0) species, allowing the cycle to continue.

Non-Nucleophilic Basic Properties and Selectivity Control

The defining feature of a non-nucleophilic base is its ability to abstract protons without engaging in nucleophilic attack. The steric congestion around the nitrogen atom in this compound allows it to access and abstract small protons from a substrate, but it is too bulky to approach and form a new covalent bond with a larger electrophilic atom, such as a carbon atom.

This property is crucial for controlling selectivity in reactions where basicity is required but nucleophilicity is detrimental. A classic example is in elimination reactions. When a less hindered base (which is also a strong nucleophile), such as an alkoxide, is used, it can lead to a mixture of substitution (Sₙ2) and elimination (E2) products. Furthermore, it typically favors the formation of the more substituted, thermodynamically stable alkene (Zaitsev's rule).

In contrast, a bulky, non-nucleophilic base like this compound minimizes substitution reactions. Moreover, due to steric hindrance, it preferentially abstracts the most accessible proton. This often leads to the formation of the less substituted, kinetically favored alkene (Hofmann product), thereby controlling the regioselectivity of the elimination.

| Base Type | Primary Reactivity | Typical Elimination Product |

| Small, Nucleophilic Base (e.g., Ethoxide) | Base and Nucleophile | Zaitsev (more substituted) |

| Bulky, Non-Nucleophilic Base (e.g., this compound) | Base only | Hofmann (less substituted) |

Transition-Metal-Catalyzed Reactivity Profiles of this compound

Beyond its role as an external base, the propargylamine (B41283) structure itself is a versatile substrate in a variety of transition-metal-catalyzed transformations. The molecule contains several reactive sites, including C(sp)-H, C(sp³)-H, and C(sp³)-C(sp) bonds, which can be selectively activated by different metal catalysts, notably palladium.

C(sp)-H and C(sp³)-H Bond Activation Studies

The selective functionalization of inert C-H bonds is a powerful strategy in organic synthesis. This compound possesses three distinct types of C-H bonds amenable to activation: the acidic C(sp)-H of the terminal alkyne, the C(sp³)-H bonds on the isopropyl groups, and the C(sp³)-H bonds of the propargylic methylene (B1212753) group.

C(sp)-H Activation: The terminal alkyne proton is the most acidic C-H bond in the molecule (pKa ≈ 25). It can be readily deprotonated by a suitable base to form an acetylide. This acetylide is a key intermediate in reactions like the Sonogashira coupling, where it couples with aryl or vinyl halides in the presence of palladium and copper catalysts. wikipedia.org The amine functionality can act as an internal base or an external base can be added.

C(sp³)-H Activation: The activation of the stronger, less acidic C(sp³)-H bonds is more challenging and typically requires a transition metal catalyst. Palladium-catalyzed C(sp³)–H activation often relies on a directing group to position the metal catalyst close to a specific C-H bond, facilitating cleavage via a cyclometalated intermediate. nih.govsnnu.edu.cn In this compound, the nitrogen atom can serve as such a directing group. Research on aliphatic amines has shown that palladium can catalyze the functionalization of C(sp³)–H bonds at the β or γ position relative to the amine, leading to the formation of new C-C or C-heteroatom bonds. nih.govnih.gov While γ-activation is common through a six-membered palladacycle, β-activation via a more strained five-membered ring is also known. The chemoselectivity between activating the propargylic C-H versus the isopropyl C-H bonds would depend on the specific ligand and reaction conditions employed. nih.gov

| Bond Type | Relative Acidity / Strength | Typical Activation Method |

| C(sp)-H | Acidic (pKa ≈ 25) | Deprotonation (base), Pd/Cu catalysis |

| Propargylic C(sp³)-H | Weaker than alkyl C-H | Transition metal-catalyzed C-H activation |

| Isopropyl C(sp³)-H | Strong, inert | Transition metal-catalyzed C-H activation |

C(sp³)-C(sp) Bond Activation in Propargylic Amines

While C-H activation is a common pathway, the C(sp³)-C(sp) bond in propargylic amines can also be cleaved under catalytic conditions. This bond cleavage represents a less common but powerful transformation. Studies have shown that copper(I) catalysts can promote the cleavage of the C(sp)-C(sp³) bond in propargylic amines. This process is thought to proceed through coordination of the copper to the alkyne, followed by an intramolecular rearrangement assisted by the nitrogen's lone pair to generate an iminium ion and a copper acetylide intermediate. While less explored with palladium, similar reactivity modes involving the cleavage of C-C bonds in amines are an active area of research. researchgate.net

Palladium-Catalyzed Hydride-Transfer Reactions

A notable transformation of propargylic amines is their palladium-catalyzed isomerization into allenes via a hydride-transfer mechanism. acs.orgnih.gov In these reactions, the propargylic amine serves as a stable precursor to a reactive allenyl anion equivalent.

Research has demonstrated that N,N-diisopropyl-3-phenylprop-2-ynylamine, a close analog of this compound, undergoes this transformation to yield the corresponding allene (B1206475) in the presence of a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, and a phosphine (B1218219) ligand like (C₆F₅)₃P. organic-chemistry.org The proposed mechanism involves the formation of a palladium hydride species, which then participates in a series of steps involving hydropalladation and elimination to generate the allene product.

A plausible mechanistic cycle is as follows:

Formation of a palladium hydride (Pd-H) species.

Coordination of the propargylic amine's alkyne to the Pd-H complex.

Migratory insertion of the alkyne into the Pd-H bond (hydropalladation), forming a vinylpalladium intermediate.

β-hydride elimination from the nitrogen-bearing carbon is disfavored. Instead, a rearrangement occurs, potentially involving the formation of an allenylpalladium intermediate.

Protonolysis or another turnover step releases the allene product and regenerates the active palladium catalyst.

This reaction effectively constitutes a 1,3-hydride shift, transforming the propargyl scaffold into an allenic one, which is a valuable functional group in organic synthesis.

| Substrate | Catalyst System | Product Type | Yield (%) |

| N,N-diisopropyl-3-phenylprop-2-ynylamine | Pd₂(dba)₃·CHCl₃ / (C₆F₅)₃P | Phenylallene | 99% organic-chemistry.org |

| N,N-dicyclohexyl-3-phenylprop-2-ynylamine | Pd₂(dba)₃·CHCl₃ / (C₆F₅)₃P | Phenylallene | 84% organic-chemistry.org |

| N-benzyl-N-methyl-3-phenylprop-2-ynylamine | Pd₂(dba)₃·CHCl₃ / (C₆F₅)₃P | Phenylallene | 43% organic-chemistry.org |

Rearrangement Reactions and Isomerizations of this compound

The structural framework of this compound, featuring a terminal alkyne and a tertiary amine, predisposes it to a variety of rearrangement and isomerization reactions. These transformations are often driven by the thermodynamic stability of the resulting products and can be initiated by thermal, acidic, or basic conditions, as well as by metal catalysts.

Allene Formation from Propargylic Amines

The conversion of propargylic amines, such as this compound, into allenes is a significant transformation in organic synthesis. Allenes are valuable building blocks due to their unique axial chirality and reactivity. One of the primary mechanisms for this transformation involves a researchgate.netorganic-chemistry.org-sigmatropic rearrangement. This process is typically initiated by the quaternization of the nitrogen atom in the propargylamine, forming a propargyl ammonium salt. Subsequent treatment with a base facilitates the rearrangement to an allenylamine.

Another crucial pathway for allene formation is the base-catalyzed isomerization of the propargyl group. This reaction proceeds through the deprotonation of the carbon adjacent to the nitrogen and the alkyne, leading to a propargyl anion which then rearranges to an allenic intermediate. The nature of the substituents on the nitrogen atom and the reaction conditions play a critical role in the efficiency and selectivity of this isomerization.

Mechanistic Pathways of Propargyl-Allene Rearrangements

The rearrangement of propargylic systems to their allenic isomers can proceed through several distinct mechanistic pathways. Understanding these pathways is essential for controlling the outcome of the reaction and for designing synthetic strategies.

researchgate.netorganic-chemistry.org-Sigmatropic Rearrangement: For propargylic amines like this compound, the researchgate.netorganic-chemistry.org-sigmatropic rearrangement is a powerful method for generating allenylamines. This concerted pericyclic reaction involves a five-membered cyclic transition state. The process is initiated by the formation of a propargyl ammonium ylide, which then undergoes the rearrangement. This pathway is particularly notable for its high degree of stereocontrol, allowing for the transfer of chirality from the propargylic starting material to the allenic product.

A general representation of this one-pot, two-step reaction starting from a propargylamine involves its conversion to a propargyl ammonium salt, followed by a base-promoted researchgate.netorganic-chemistry.org-sigmatropic rearrangement. researchgate.net This method is advantageous as it often proceeds without the need for transition metals and can tolerate a wide range of functional groups. researchgate.net

Base-Catalyzed Isomerization: The isomerization of propargylic amines to allenes can also be achieved under basic conditions. This process is believed to proceed via a prototropic shift, where a base abstracts a proton from the carbon atom adjacent to the nitrogen, leading to an equilibrium between the propargyl and allenyl anions. Subsequent protonation of the allenyl anion yields the allene product.

Computational studies on related N-propargylamides have shown that the formation of the allenic product is often thermodynamically favored over the corresponding ynamide (N-alkynyl) isomer. nih.govnih.gov This preference can be explained by the relative energies of the isomeric forms, where small structural changes can influence the equilibrium position. nih.govnih.gov The choice of base and solvent can significantly impact the reaction rate and the position of the equilibrium.

The following table summarizes the key mechanistic pathways for the rearrangement of propargylic amines to allenes:

| Mechanistic Pathway | Key Intermediates | Driving Force | Key Features |

| researchgate.netorganic-chemistry.org-Sigmatropic Rearrangement | Propargyl ammonium ylide | Favorable orbital overlap in the cyclic transition state | Concerted, pericyclic reaction; High stereocontrol |

| Base-Catalyzed Isomerization | Propargyl/allenyl anion | Formation of a more stable allenic system | Prototropic shift; Equilibrium process |

Further research into the specific reaction kinetics and the influence of the diisopropyl groups on the reactivity of this compound will provide a more detailed understanding of these fundamental organic transformations.

Diisopropylpropargylamine in Catalysis and Coordination Chemistry

Design and Synthesis of Diisopropylpropargylamine-Derived Ligands

The design and synthesis of ligands derived from this compound focus on creating molecules with specific properties for applications in catalysis and coordination chemistry. These ligands are valued for their potential to influence the steric and electronic environment of a metal center, thereby controlling the reactivity and selectivity of catalytic transformations.

The primary synthetic route to N,N-disubstituted propargylamines, including this compound, is the three-component coupling reaction, often referred to as the A³ coupling (aldehyde, alkyne, and amine). This method provides a straightforward and atom-economical approach to a wide range of propargylamines. acs.orgresearchgate.net In a typical synthesis, an aldehyde, a terminal alkyne, and a secondary amine like diisopropylamine (B44863) are reacted in the presence of a metal catalyst. While various metals can catalyze this reaction, copper and gold complexes have been shown to be particularly effective. acs.orgorganic-chemistry.orgresearchgate.net

Structural Modifications for Tunable Electronic and Steric Properties

The performance of a metal complex in catalysis is highly dependent on the properties of its ligands. Structural modifications to this compound-derived ligands allow for the fine-tuning of both electronic and steric characteristics, which in turn dictates the behavior of the resulting metal catalyst.

Electronic Properties: The electronic nature of the ligand influences the electron density at the metal center. For this compound, the nitrogen atom acts as a σ-donor. The electronic properties can be modulated by introducing substituents on the propargyl backbone. For instance, attaching electron-withdrawing groups to the alkyne terminus can decrease the electron-donating ability of the ligand, making the metal center more electrophilic. Conversely, electron-donating groups would increase the electron density at the metal.

Steric Properties: The steric bulk of a ligand is a critical factor in controlling the coordination environment of the metal. The diisopropyl groups on the nitrogen atom of this compound impart significant steric hindrance. This bulk can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the accessibility of substrates to the catalytic site. This steric hindrance can be advantageous in promoting selectivity in catalytic reactions by directing the approach of the substrate. The interplay between steric bulk and electronic effects is crucial in designing efficient catalytic systems. For instance, in palladium-catalyzed cross-coupling reactions, the steric and electronic properties of phosphine (B1218219) ligands are known to significantly impact the catalytic activity and selectivity. rsc.org Similar principles apply to propargylamine (B41283) ligands, where the bulky diisopropyl groups can favor specific reaction pathways. The deliberate modification of steric hindrance, for example by replacing the diisopropyl groups with other alkyl or aryl groups, allows for a systematic study of its impact on catalysis.

Chiral this compound Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. nih.gov Chiral versions of this compound-derived ligands can be designed and synthesized to create catalysts for asymmetric transformations.

The introduction of chirality can be achieved in several ways:

Modification of the Propargyl Backbone: A chiral center can be introduced on the carbon chain of the propargyl group.

Chiral Substituents on the Nitrogen: While the diisopropyl groups themselves are achiral, replacing one or both with chiral substituents would render the ligand chiral.

Attachment to a Chiral Scaffold: The this compound moiety can be tethered to a larger chiral backbone.

These chiral ligands can then be used in a variety of asymmetric reactions. For example, chiral propargylamines have been employed in copper-catalyzed additions of alkynes to enamines, achieving high enantioselectivity. organic-chemistry.org The design of such ligands often involves creating a well-defined chiral pocket around the metal center, which preferentially allows the formation of one enantiomer of the product over the other. The development of chiral dinitrogen ligands has also been shown to be effective in asymmetric palladium-catalyzed reactions, demonstrating the broad potential for various chiral ligand types. nih.gov

Formation and Characterization of Transition Metal Complexes

This compound and its derivatives can coordinate to a variety of transition metals to form stable complexes. The nitrogen atom and the alkyne group of the propargylamine can both participate in coordination, leading to different binding modes and complex geometries. The characterization of these complexes is crucial for understanding their structure, bonding, and ultimately their reactivity in catalytic applications.

Palladium-Diisopropylpropargylamine Complexes

Palladium complexes are widely used as catalysts in a vast array of organic transformations, including cross-coupling reactions. The coordination of this compound to a palladium center can be achieved by reacting the ligand with a suitable palladium precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride. The resulting complexes can feature the propargylamine ligand in various coordination modes. The bulky diisopropyl groups are expected to influence the geometry and nuclearity of the resulting palladium complexes.

The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand framework upon coordination. ³¹P NMR is also crucial if phosphine co-ligands are present.

Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum can provide information about the coordination of the alkyne moiety to the metal center.

The catalytic activity of such palladium complexes would be of significant interest, for example, in Suzuki or Sonogashira coupling reactions, where the ligand properties can dramatically affect the outcome. mdpi.comnih.gov

Copper-Diisopropylpropargylamine Complexes

Copper catalysts are particularly relevant for reactions involving alkynes, including the A³ coupling for the synthesis of propargylamines themselves. researchgate.net this compound can coordinate to copper(I) or copper(II) centers. The reaction of this compound with a copper salt, such as copper(I) bromide or copper(II) chloride, would lead to the formation of the corresponding coordination complex. rsc.org

The nature of the resulting copper complex will depend on the copper source, the stoichiometry of the reactants, and the reaction conditions. The characterization of these complexes would rely on similar techniques as for the palladium complexes, with a focus on determining the coordination environment around the copper center. The crystal structure of copper complexes with N-propargyl cyclam ligands has been reported, providing insights into the coordination behavior of such ligands. ucl.ac.uk

Below is a table summarizing the expected coordination behavior and characterization data for hypothetical palladium and copper complexes of a generic this compound ligand (L).

| Metal Center | Expected Geometry | Key Spectroscopic Features | Potential Catalytic Applications |

| Palladium(II) | Square Planar | Downfield shift of proton signals near the coordination site in ¹H NMR. Change in C≡C stretching frequency in IR. | Cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Copper(I) | Tetrahedral or Linear | Broadening of NMR signals. Significant shift in C≡C stretching frequency in IR. | A³ coupling reactions, click chemistry. |

| Copper(II) | Square Planar or Distorted Octahedral | Paramagnetic broadening in NMR. Characteristic d-d transitions in UV-Vis spectroscopy. | Oxidative coupling reactions. |

Other Metal-Diisopropylpropargylamine Coordination Compounds

Beyond palladium and copper, this compound can coordinate to a range of other transition metals, each leading to complexes with unique properties and potential applications.

Gold Complexes: Gold catalysis has emerged as a powerful tool for alkyne activation. acs.orgresearchgate.net this compound can act as a ligand in gold-catalyzed reactions, potentially influencing the selectivity and efficiency of transformations such as the carboxylative cyclization of propargylamines. acs.org Gold(III) salen complexes have been shown to catalyze the synthesis of propargylamines. acs.org

Rhodium and Iridium Complexes: Rhodium and iridium complexes are known to be effective catalysts for a variety of reactions, including hydroamination and hydrogenation. nih.govrsc.orgias.ac.inmq.edu.au The coordination of this compound to rhodium(I) or iridium(I) centers could yield catalysts for these transformations. The steric bulk of the diisopropyl groups could play a role in controlling the regioselectivity of alkyne functionalization. rsc.org

The formation and characterization of these complexes would follow established procedures in organometallic chemistry, with the specific properties of each complex being dictated by the nature of the metal and the coordination environment imposed by the this compound ligand and any co-ligands.

Catalytic Applications of this compound-Based Systems

This compound, a member of the propargylamine family of compounds, is recognized primarily as a building block in organic synthesis. While propargylamines, in general, are valuable intermediates for creating more complex molecules, the specific catalytic applications of this compound itself are not extensively documented in publicly available scientific literature. dntb.gov.uaacs.org The following sections address the specified catalytic areas, noting the limited direct research involving this particular compound.

Ligand-Accelerated Catalysis

Ligand-accelerated catalysis is a phenomenon where the rate of a catalytic reaction is increased by the presence of a specific ligand. princeton.edu The ligand typically binds to the metal catalyst, forming a more active catalytic species. This acceleration can lead to higher efficiency and selectivity in chemical transformations. researchgate.net

A comprehensive review of available research literature did not yield specific examples or detailed studies where this compound is employed as a ligand to achieve ligand-accelerated catalysis. While amines and other nitrogen-containing compounds can function as ligands in various catalytic systems, the specific use of this compound for the purpose of accelerating a catalytic reaction is not described in the reviewed sources.

Cross-Coupling Catalysis (e.g., Sonogashira, Heck)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Heck reactions are prominent examples, both typically catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Amines, such as triethylamine (B128534) or diethylamine, are essential in this reaction, usually serving as the base to neutralize the hydrogen halide byproduct and sometimes as the solvent. chemeurope.com While N,N-disubstituted propargylamines as a class have been used as substrates in Sonogashira reactions, specific studies detailing the use or efficacy of this compound as a ligand or a critical component of the catalytic system itself were not found in the conducted research. The primary role of amines in this context is generally that of a base rather than a performance-enhancing ligand for the palladium catalyst.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a cornerstone of C-C bond formation for synthesizing substituted alkenes. nih.gov An extensive search of scientific databases and literature reveals no specific instances or research papers detailing the application of this compound as a ligand or a key component in Heck coupling catalysis. The bases typically employed are amines like triethylamine or inorganic bases, but the specific contribution of this compound to this catalytic cycle is not documented.

Asymmetric Hydrogenation and Other Stereoselective Reactions

Asymmetric hydrogenation is a crucial method for synthesizing enantiomerically enriched compounds by adding hydrogen across a double bond with the help of a chiral catalyst. dicp.ac.cnrug.nl This and other stereoselective reactions rely on chiral ligands to control the three-dimensional outcome of the transformation. researchgate.net

A thorough literature search did not uncover any studies in which this compound or its derivatives are used as chiral ligands or essential components in catalytic asymmetric hydrogenation. The development of chiral propargylamines is an area of synthetic interest, but their subsequent application as ligands in stereoselective hydrogenation or other stereoselective reactions, particularly for this compound, is not reported in the available literature.

Computational Chemistry and Theoretical Studies on Diisopropylpropargylamine

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. However, no specific QM studies on Diisopropylpropargylamine have been reported.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could provide valuable information such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. Such data would be instrumental in predicting its behavior in chemical reactions. At present, there are no published DFT studies that provide this information for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Transition State Characterization and Energy Barrier Calculations

Understanding the mechanism of reactions involving this compound would require the characterization of the transition state structures and the calculation of the associated energy barriers. These computational insights are critical for predicting reaction rates and selectivity. Without any dedicated computational studies on the reactions of this compound, this information remains unknown.

Ligand-Metal Interaction Dynamics in Catalytic Cycles

This compound has the potential to act as a ligand in transition metal catalysis. Computational modeling could be used to investigate the dynamics of its interaction with metal centers within a catalytic cycle. This would involve studying the binding modes, electronic effects of the ligand on the metal, and the influence of the ligand on the various steps of the catalytic process. Such studies are essential for the rational design of new catalysts. However, the literature lacks any computational investigations into the role of this compound as a ligand in catalytic systems.

Prediction of Spectroscopic Properties

Computational chemistry provides a powerful toolkit for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These predictions are valuable for identifying key spectral features, understanding the relationship between molecular structure and spectroscopic response, and aiding in the interpretation of experimental data.

Density Functional Theory (DFT) is a commonly employed method for these predictions due to its favorable balance of accuracy and computational cost. By calculating the electronic structure of this compound, it is possible to derive its vibrational frequencies (correlating to IR spectra), nuclear shielding constants (correlating to NMR chemical shifts), and electronic transition energies (correlating to UV-Vis spectra).

Predicted Infrared (IR) Spectrum

Theoretical vibrational analysis can predict the frequencies and intensities of the fundamental vibrational modes of this compound. These calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to better match experimental data, which is inherently anharmonic. The predicted IR spectrum can help in the assignment of experimentally observed absorption bands to specific molecular motions.

Key predicted vibrational frequencies for this compound would include:

C≡C Stretch: A characteristic and strong absorption band is predicted for the stretching of the carbon-carbon triple bond in the propargyl group.

≡C-H Stretch: The stretching of the acetylenic carbon-hydrogen bond is also a distinct feature, typically appearing at a high frequency.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the fingerprint region.

C-H Bending and Stretching: Vibrations associated with the isopropyl groups and the methylene (B1212753) group of the propargyl moiety contribute to a complex set of bands in the spectrum.

Below is a table summarizing the predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| ≡C-H Stretch | 3310 | Medium |

| C-H Stretch (Isopropyl) | 2970 - 2870 | Strong |

| C≡C Stretch | 2120 | Weak-Medium |

| C-N Stretch | 1150 | Medium |

| ≡C-H Bend | 650 | Strong |

Note: These are representative values and the exact frequencies and intensities would depend on the level of theory and basis set used in the calculation.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Computational methods can also predict the ¹H and ¹³C NMR spectra of this compound by calculating the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule:

The acetylenic proton (≡C-H).

The methylene protons (-CH₂-).

The methine protons of the isopropyl groups (-CH(CH₃)₂).

The methyl protons of the isopropyl groups (-CH(CH₃)₂).

Similarly, the predicted ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom:

The two acetylenic carbons (C≡C).

The methylene carbon (-CH₂-).

The methine carbons of the isopropyl groups (-CH(CH₃)₂).

The methyl carbons of the isopropyl groups (-CH(CH₃)₂).

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| ≡C-H | 2.2 |

| -CH₂- | 3.4 |

| -CH(CH₃)₂ | 3.1 |

| -CH(CH₃)₂ | 1.1 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C ≡CH | 82 |

| C≡C H | 72 |

| -C H₂- | 45 |

| -C H(CH₃)₂ | 52 |

| -CH(C H₃)₂ | 21 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by the choice of computational method and solvent model.

These theoretical spectroscopic data provide a foundational understanding of the expected experimental spectra of this compound, facilitating its characterization and analysis.

Advanced Spectroscopic Characterization of Diisopropylpropargylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of diisopropylpropargylamine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed constitutional map of the molecule can be constructed.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, protons in different chemical environments give rise to distinct signals. The isopropyl groups feature two types of protons: a single methine (CH) proton and six equivalent methyl (CH₃) protons. The propargyl group contributes two methylene (B1212753) (CH₂) protons and a terminal acetylenic (C≡CH) proton.

The methine proton of the isopropyl groups is expected to appear as a septet due to coupling with the six neighboring methyl protons. The methyl protons, in turn, will appear as a doublet, being split by the single methine proton. The methylene protons of the propargyl group, adjacent to the acetylenic group, typically resonate as a doublet, coupled to the terminal acetylenic proton. The acetylenic proton itself will appear as a triplet, split by the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (CH₃)₂CH - | Septet | ~ 2.8 - 3.2 | ~ 6.5 - 7.0 |

| (CH₃ )₂CH- | Doublet | ~ 1.0 - 1.2 | ~ 6.5 - 7.0 |

| -CH₂ -C≡CH | Doublet | ~ 3.2 - 3.4 | ~ 2.4 |

| -C≡CH | Triplet | ~ 2.2 - 2.4 | ~ 2.4 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a separate signal. For this compound, five distinct signals are anticipated, corresponding to the methyl, methine, methylene, and the two sp-hybridized carbons of the alkyne group. The chemical shifts are influenced by the hybridization and the electronegativity of the attached nitrogen atom. libretexts.org Carbonyl carbons typically have the furthest downfield shifts (170-220 ppm), a result of both sp² hybridization and the double bond to oxygen. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃ )₂CH- | ~ 20 - 25 |

| (CH₃)₂CH - | ~ 50 - 55 |

| -CH₂ -C≡CH | ~ 35 - 40 |

| -CH₂-C ≡CH | ~ 80 - 85 |

| -C≡CH | ~ 70 - 75 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the methine proton and the methyl protons of the isopropyl groups, and between the methylene and acetylenic protons of the propargyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. youtube.com This technique would definitively link the proton signals to their corresponding carbon signals: the methine proton to the methine carbon, the methyl protons to the methyl carbons, the methylene protons to the methylene carbon, and the acetylenic proton to the terminal acetylenic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. slideshare.netyoutube.com This can provide information about the molecule's conformation. For example, NOESY could show correlations between the protons of the isopropyl groups and the propargyl group, indicating their spatial proximity.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This compound is a tertiary amine containing a terminal alkyne.

The spectrum is expected to show several characteristic absorption bands:

C-H stretching (alkyne): A sharp, strong band around 3300 cm⁻¹ is characteristic of the C-H bond of a terminal alkyne. orgchemboulder.com

C-H stretching (alkane): Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the isopropyl groups.

C≡C stretching (alkyne): A weak but sharp absorption band is expected in the 2100-2260 cm⁻¹ range, which is indicative of the carbon-carbon triple bond. orgchemboulder.comlibretexts.org This band is sometimes weak due to the low polarity of the bond. libretexts.org

C-N stretching: The stretching vibration of the C-N bond in tertiary amines typically appears in the 1000-1250 cm⁻¹ region.

Absence of N-H stretching: As a tertiary amine, this compound lacks N-H bonds, and therefore, the characteristic N-H stretching bands seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent. libretexts.org

Table 3: Characteristic IR/FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | 3270 - 3330 | Strong, Sharp |

| Alkyl C-H | Stretch | 2850 - 2970 | Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak, Sharp |

| Amine C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₉H₁₇N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation of tertiary amines is often dominated by cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This alpha-cleavage results in the formation of a stable iminium cation.

Key expected fragmentation pathways include:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from one of the isopropyl groups would lead to a fragment ion at [M-15]⁺.

Loss of an ethyl group: A less common fragmentation might involve the loss of an ethyl radical (•C₂H₅) through rearrangement, resulting in a peak at [M-29]⁺.

Alpha-cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the methine carbon and the nitrogen, leading to the loss of a propyl radical and formation of a stable iminium ion.

Propargyl group cleavage: Cleavage of the propargyl group can also occur.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Description |

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of a propargyl radical (•C₃H₃) |

| 41 | [C₃H₅]⁺ | Propargyl cation |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While this compound is a liquid at room temperature, its solid-state structure could be determined by forming a suitable crystalline derivative or a metal complex. The formation of coordination complexes with metal ions can facilitate crystallization. researchgate.netnih.gov If a single crystal of such a derivative can be grown, XRD analysis would reveal the exact coordination geometry around the nitrogen atom and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. researchgate.net The resulting structural data would be invaluable for understanding the steric and electronic properties of the this compound ligand in detail.

Advanced Spectroscopic Probes for Specific Research Questions

Advanced spectroscopic techniques are indispensable for elucidating the intricate electronic and structural properties of this compound and its derivatives, particularly when it is incorporated into more complex systems like metal coordination compounds. These methods provide insights that are not accessible through more routine spectroscopic analyses.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. pharmatutor.org The absorption of this radiation promotes valence electrons from a ground state to a higher energy excited state. pharmatutor.orglibretexts.org For this compound, the primary chromophores—the parts of the molecule that absorb light—are the nitrogen atom of the amine group with its non-bonding lone pair of electrons (n electrons) and the carbon-carbon triple bond of the propargyl group with its bonding pi electrons (π electrons). uzh.chslideshare.net

The electronic transitions possible for this compound include:

n → σ* transitions: An electron from the non-bonding orbital of the nitrogen atom is excited to an anti-bonding σ* orbital. These are high-energy transitions and typically absorb in the far UV region. uzh.ch

π → π* transitions: An electron from the bonding π orbital of the alkyne group is promoted to an anti-bonding π* orbital. These transitions are characteristic of unsaturated systems and generally result in strong absorption bands. uzh.chlibretexts.org

When this compound acts as a ligand to form coordination complexes with transition metals, the UV-Vis spectrum becomes more complex and informative. New types of transitions arise, which are often responsible for the vibrant colors of these compounds. illinois.eduslideshare.net These include:

d-d transitions: In transition metal complexes, the d-orbitals of the metal are split into different energy levels. The absorption of visible light can excite an electron from a lower-energy d-orbital to a higher-energy d-orbital. illinois.eduslideshare.net These transitions are often weak but are critical for understanding the geometry and electronic structure of the metal center. slideshare.net

Charge-Transfer (CT) transitions: These are very intense transitions that involve the movement of an electron between the metal and the ligand. In the case of this compound complexes, a Ligand-to-Metal Charge Transfer (LMCT) is likely, where an electron moves from a ligand-based orbital (e.g., the nitrogen lone pair) to a metal-based d-orbital.

The specific wavelengths (λmax) and intensities of these absorption bands provide detailed information about the electronic structure of the molecule and its complexes. researchgate.net Shifts in these bands upon coordination can confirm the interaction between the ligand and the metal ion. researchgate.net

| Transition Type | Orbitals Involved | Typical Wavelength Region | Expected Intensity (Molar Absorptivity, ε) | Relevant Moiety |

|---|---|---|---|---|

| n → σ | Non-bonding → Sigma Anti-bonding | < 200 nm (Far UV) | Low to Medium | Amine Group |

| π → π | Pi Bonding → Pi Anti-bonding | ~170-250 nm (UV) | High (>10,000 M-1cm-1) | Alkyne Group |

| d-d | d-orbital → d-orbital | 400-800 nm (Visible) | Low (<100 M-1cm-1) | Transition Metal Complex |

| Charge Transfer (CT) | Ligand Orbital ↔ Metal Orbital | 200-500 nm (UV-Visible) | Very High (>10,000 M-1cm-1) | Transition Metal Complex |

Mössbauer Spectroscopy for Metal Oxidation States and Coordination Environments

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific atomic nuclei, most commonly the 57Fe isotope. uni-mainz.de It is an exceptionally powerful tool for determining the oxidation state, spin state, and coordination geometry of iron in chemical compounds without destroying the sample. mdpi.comnih.gov When this compound is used as a ligand in an iron complex, 57Fe Mössbauer spectroscopy can provide precise details about the iron center. google.com

The technique relies on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. uni-mainz.de The resulting spectrum provides key parameters:

Isomer Shift (δ): This parameter is sensitive to the electron density at the iron nucleus. It is highly effective at distinguishing between different oxidation states, such as high-spin Fe(II) and Fe(III). mdpi.com

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides information about the electronic distribution and the symmetry of the coordination environment around the iron atom. mdpi.comniscpr.res.in A non-zero quadrupole splitting indicates a distorted or non-cubic coordination geometry. semanticscholar.org

For a hypothetical iron complex with this compound as a ligand, Mössbauer spectroscopy could differentiate between several possibilities. For example, a complex containing high-spin Fe(II) in an octahedral environment would exhibit a large isomer shift and significant quadrupole splitting. In contrast, a low-spin Fe(II) complex would show a much smaller isomer shift and quadrupole splitting. mdpi.com By comparing the experimental Mössbauer parameters to known values, researchers can unambiguously assign the oxidation and spin state of the iron center and gain insight into its coordination by the this compound ligand. acs.orgsemanticscholar.orgnih.gov

| Iron State | Spin State | Typical Isomer Shift (δ) (mm/s)a | Typical Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Information |

|---|---|---|---|---|

| Fe(II) | High-Spin (S=2) | 0.9 - 1.3 | 1.5 - 3.5 | Fe2+ oxidation state, asymmetric coordination environment. |

| Fe(II) | Low-Spin (S=0) | 0.2 - 0.5 | 0.0 - 1.0 | Fe2+ oxidation state, more symmetric coordination. |

| Fe(III) | High-Spin (S=5/2) | 0.3 - 0.6 | 0.0 - 0.9 | Fe3+ oxidation state, often in a symmetric environment. |

| Fe(III) | Low-Spin (S=1/2) | 0.0 - 0.3 | 0.5 - 2.0 | Fe3+ oxidation state, distorted coordination environment. |

Applications of Diisopropylpropargylamine in Functional Materials and Sustainable Processes

Role in Polymerization and Initiator Systems

The utility of diisopropylpropargylamine in polymerization processes, either as a component of radical initiators or as a functional monomer, is an area of ongoing investigation.

Functional Monomer Synthesis for Polymer Applications

Functional monomers are essential building blocks for creating polymers with tailored properties. The incorporation of specific functional groups can impart desired characteristics to the final polymeric material. While the synthesis of functional polymers is a broad field of study, there is a lack of specific research findings on the use of this compound as a functional monomer in polymer applications. The focus of current research on propargylamines is predominantly on their synthesis and use in other chemical transformations rather than as polymerizable monomers.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which is particularly valuable in drug discovery and materials science.

Rapid Generation of Diverse Compound Sets

The principles of combinatorial chemistry enable the creation of extensive libraries of molecules for high-throughput screening. Mixture-based synthetic combinatorial libraries, for instance, allow for the assessment of millions of compounds by testing a significantly smaller number of samples. While the synthesis of propargylamine (B41283) derivatives is amenable to combinatorial approaches, specific examples of libraries built around a this compound core for the rapid generation of diverse compound sets are not extensively documented in the scientific literature.

High-Throughput Synthesis of Propargylic Amine Derivatives

The synthesis of propargylic amines, including this compound, is well-suited for high-throughput methodologies. The most prominent method for their synthesis is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine. wikipedia.org This multicomponent approach is highly efficient and atom-economical, making it ideal for the rapid generation of a library of propargylamine derivatives. rsc.org The versatility of the A³ coupling allows for the use of a wide range of substrates, leading to significant structural diversity in the resulting products. rsc.org Both solution-phase and solid-phase protocols have been developed for the A³ coupling, further enhancing its applicability in high-throughput synthesis. rsc.org

Below is a data table summarizing various catalytic systems used for the A³ coupling reaction to produce propargylamines, which could be adapted for high-throughput synthesis.

| Catalyst | Aldehyde Substrate | Amine Substrate | Alkyne Substrate | Solvent | Temperature (°C) | Yield (%) |

| CuI | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 95 |

| Ag-NHC-MOF | 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | Toluene | RT | 98 |

| Cu@MOF-5-C | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 97 |

| Cu-Ru | Benzaldehyde | Diethylamine | Phenylacetylene | Solvent-free | 80 | 92 |

Contributions to Green Chemistry Methodologies

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of this compound and its derivatives is closely linked to several green chemistry principles.

The A³ coupling reaction is a prime example of a green synthetic method for preparing propargylamines. d-nb.info This reaction is atom-economical as it combines three starting materials in a single step with the only byproduct being water. wikipedia.org A significant advancement in the green synthesis of propargylamines is the development of solvent-free A³ and KA² coupling reactions. rsc.orgnih.govresearchgate.net Conducting these reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. rsc.org

Various heterogeneous catalysts have been developed for the A³ coupling reaction, which offer advantages in terms of recovery and reusability, further contributing to the sustainability of the process. iranarze.ir These catalysts are often based on abundant and less toxic metals like copper. rsc.org For example, copper nanoparticles supported on metal-organic frameworks (MOFs) have shown excellent catalytic activity and can be recycled multiple times without a significant loss of performance. iranarze.ir Microwave-assisted synthesis has also been employed for the A³ coupling, offering benefits such as reduced reaction times and increased energy efficiency. benthamdirect.com

The following table highlights different green catalytic approaches for the synthesis of propargylamines.

| Catalyst System | Green Aspect | Reaction Conditions | Reactant Scope |

| Copper nanoparticles on MOF | Heterogeneous, recyclable catalyst | Toluene, 110 °C | Various aldehydes and alkynes |

| CuI | Solvent-free | 80 °C | Aromatic and aliphatic aldehydes and amines |

| Microwave irradiation | Energy efficient, rapid | Solvent-free | Salicylaldehyde, secondary amines, terminal alkynes |

| Cu-Al oxide mesoporous "sponges" | Heterogeneous, recyclable, non-noble metal | Toluene, 100 °C | Wide range of aldehydes, amines, and alkynes |

Solvent-Free or Green Solvent-Based Reactions

The synthesis of propargylamines, including this compound, is frequently achieved through multicomponent reactions, which are highly valued in green chemistry for their efficiency. A prominent method is the A³ coupling reaction, involving an aldehyde, an amine, and an alkyne. libretexts.orgrsc.org The pursuit of more environmentally benign synthetic protocols has led to the extensive development of solvent-free or "neat" reaction conditions for this class of compounds. rsc.orgresearchgate.net